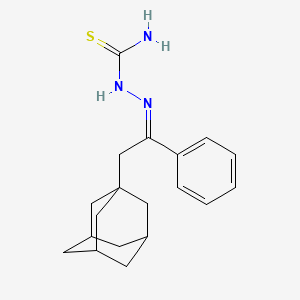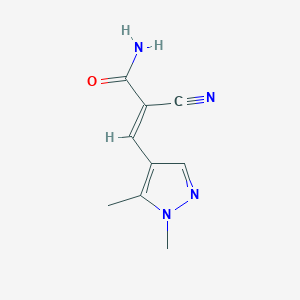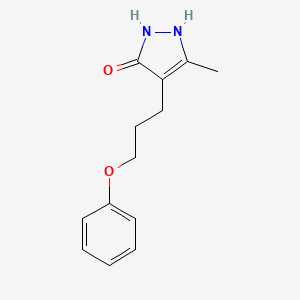
2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone is a compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is a thiosemicarbazone derivative of 2-(1-adamantyl)-1-phenyl-1-ethanone, which is a ketone compound. Thiosemicarbazone derivatives have been shown to possess various biological activities, including antiviral, antifungal, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone possesses various biochemical and physiological effects, including the inhibition of viral replication, induction of cell cycle arrest and apoptosis in cancer cells, and antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for investigating various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone. One of the potential areas of investigation is the development of this compound as an anticancer drug, either alone or in combination with other chemotherapeutic agents. Another area of research is the investigation of the mechanism of action of this compound and its effects on various cellular processes. Additionally, the potential use of this compound as an antimicrobial agent warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone involves the reaction of 2-(1-adamantyl)-1-phenyl-1-ethanone with thiosemicarbazide in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-1-phenyl-1-ethanone thiosemicarbazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biotechnology. Studies have shown that this compound possesses various biological activities, including antiviral, anticancer, and antimicrobial properties.
Propiedades
IUPAC Name |
[(E)-[2-(1-adamantyl)-1-phenylethylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c20-18(23)22-21-17(16-4-2-1-3-5-16)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h1-5,13-15H,6-12H2,(H3,20,22,23)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUZBNHSQRAFQM-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NNC(=S)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C(=N\NC(=S)N)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)
![2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5314233.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)